molecular formula C18H16O2 B12538763 2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)- CAS No. 653585-85-4

2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-

Cat. No.: B12538763
CAS No.: 653585-85-4
M. Wt: 264.3 g/mol
InChI Key: RULKPDUFWUNRKT-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- is an organic compound that features a cyclopentenone ring substituted with a biphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- involves the Morita-Baylis-Hillman reaction. This reaction uses 2-cyclopenten-1-one and formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine. The reaction is highly efficient and yields the desired product in excellent quantities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- undergoes various chemical reactions typical of α-β unsaturated ketones. These include:

Common Reagents and Conditions

Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes. The reactions typically require specific catalysts and solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a suitable diene can yield a fused tricyclic system .

Scientific Research Applications

2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- involves its role as an electrophile. It can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Properties

CAS No.

653585-85-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-[hydroxy-(4-phenylphenyl)methyl]cyclopent-2-en-1-one

InChI

InChI=1S/C18H16O2/c19-17-8-4-7-16(17)18(20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-7,9-12,18,20H,4,8H2

InChI Key

RULKPDUFWUNRKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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